Lipophilicity Differentiation: 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid vs. 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid
The target compound exhibits a calculated LogP (XLogP3) of approximately –2.51 , whereas the piperidine congener 6-(piperidin-1-yl)pyridazine-3-carboxylic acid (CAS 914637-38-0) has a substantially higher XLogP3 value of approximately 1.0 [1]. The difference of > 3.5 log units reflects the replacement of the piperazine NH with a CH₂ group, and carries implications for aqueous solubility, permeability, and protein binding in lead optimisation.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 ≈ –2.51 (Fluorochem calculated value) |
| Comparator Or Baseline | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid; XLogP3 ≈ 1.0 (PubChem XLogP3-AA) |
| Quantified Difference | ΔLogP ≈ 3.5 log units (target compound more hydrophilic) |
| Conditions | Computational prediction; XLogP3 algorithm |
Why This Matters
A > 3 log-unit lipophilicity difference directly affects predicted aqueous solubility, Caco‑2 permeability, and plasma protein binding, making the piperazine analogue the preferred choice for projects requiring lower LogP starting points.
- [1] PubChem. 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid – Compound Summary. XLogP3-AA: 1.0. CID 53400347. View Source
